N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide is an organic compound with the molecular formula C16H16N2O6 . It is used for research purposes and is not designed for human therapeutic applications or veterinary use.
Molecular Structure Analysis
The molecular structure of N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide consists of a benzamide core with methoxy and nitrophenyl substituents . The InChI string for this compound isInChI=1S/C16H16N2O6/c1-22-13-8-7-11 (18 (20)21)9-12 (13)17-16 (19)10-24-15-6-4-3-5-14 (15)23-2/h3-9H,10H2,1-2H3, (H,17,19)
.
Scientific Research Applications
- NONAC has been evaluated for its anti-leishmanial activity. In vitro studies using organotin carboxylate derivatives of NONAC demonstrated promising results against Leishmania major. The compound exhibited an IC50 value of 0.98 ± 0.06 μM, comparable to the well-known antifungal drug amphotericin B .
- Application : Research on NONAC and similar organotin complexes is expanding in biomedical and inorganic chemistry. These complexes may offer alternatives to platinum-based anticancer drugs, addressing issues like nephrotoxicity and neurotoxicity .
- Application : NONAC-based Schiff complexes could be investigated for their potential in combating microbial infections and inflammation .
Anti-Leishmanial Activity
Metal Complexes and Biological Activity
Schiff Base Ligands and Anti-Microbial Properties
Designing Novel Therapeutic Molecules
Safety and Hazards
N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols. It should be used only in a well-ventilated area, and all sources of ignition should be removed. In case of contact, wash off with soap and plenty of water .
properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-19-12-11-14(22(24)25)13-17(19)21-20(23)16-9-5-6-10-18(16)27-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQZFHKEQGBAPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-2-phenoxybenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.